

1-Chloro-3-methoxy-2-nitrobenzene CAS 5472-99-1

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Compound of Interest

Compound Name: 1-Chloro-3-methoxy-2-nitrobenzene

Cat. No.: B183051

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An In-depth Technical Guide to **1-Chloro-3-methoxy-2-nitrobenzene** (CAS 5472-99-1)

Abstract

This technical guide provides a comprehensive overview of **1-Chloro-3-methoxy-2-nitrobenzene**, a key chemical intermediate in organic synthesis. The document is structured to provide researchers, scientists, and drug development professionals with an in-depth understanding of its chemical and physical properties, synthesis methodologies, reactivity, and applications. Emphasis is placed on the causality behind its chemical behavior, particularly its utility as a building block in the synthesis of more complex molecules. This guide incorporates detailed experimental protocols, safety and handling procedures, and visual diagrams to facilitate a thorough understanding of this compound's role in modern chemistry.

Introduction and Core Properties

1-Chloro-3-methoxy-2-nitrobenzene, identified by the CAS number 5472-99-1, is a substituted nitrobenzene derivative that serves as a valuable precursor in various synthetic pathways.^{[1][2]} Its trifunctional nature, featuring chloro, methoxy, and nitro groups on an aromatic scaffold, makes it a versatile reagent for constructing complex molecular architectures, particularly in the pharmaceutical and agrochemical industries. The specific arrangement of these substituents—an electron-withdrawing nitro group positioned ortho to a labile chlorine atom—is pivotal to its reactivity, primarily activating it for nucleophilic aromatic substitution reactions.

Physicochemical Data Summary

A summary of the key physical and chemical properties of **1-Chloro-3-methoxy-2-nitrobenzene** is presented below. This data is essential for its handling, reaction setup, and purification.

Property	Value	Source(s)
CAS Number	5472-99-1	[2]
Molecular Formula	C ₇ H ₆ ClNO ₃	[1][3]
Molecular Weight	187.58 g/mol	[1][3]
Appearance	Brown oil or solid	[3]
Melting Point	31-33 °C (for related isomers)	[4]
Boiling Point	246 °C (for related isomers)	[4]
Density	~1.348 g/cm ³ (for related isomers)	[4]
Solubility	Insoluble in water; soluble in most organic solvents.	[5]
InChI Key	JFDFFRYBIFYDKP-UHFFFAOYSA-N	

Synthesis and Manufacturing

The primary and most documented route for the synthesis of **1-Chloro-3-methoxy-2-nitrobenzene** is the Sandmeyer reaction, starting from 3-methoxy-2-nitroaniline. This classic transformation in organic chemistry allows for the introduction of a chloro group onto the aromatic ring by diazotization of the primary amine, followed by decomposition of the resulting diazonium salt in the presence of a copper(I) or copper(II) chloride catalyst.

Causality of the Synthetic Route

The choice of the Sandmeyer reaction is dictated by several factors:

- **Precursor Availability:** 3-methoxy-2-nitroaniline is a readily accessible starting material.
- **Regioselectivity:** The reaction precisely replaces the amino group with a chlorine atom, ensuring that the desired isomer is formed without ambiguity.
- **Reliability:** The Sandmeyer reaction is a robust and well-established method for the synthesis of aryl halides from anilines.

The reaction proceeds via the formation of a diazonium salt, which is a highly reactive intermediate. The copper catalyst facilitates the displacement of the dinitrogen gas (N_2) by a chloride ion.

Detailed Experimental Protocol: Sandmeyer Reaction

The following protocol is a representative synthesis adapted from documented procedures.^[3]

Step 1: Diazotization of 3-methoxy-2-nitroaniline

- In a reaction vessel equipped with a stirrer and cooling bath, dissolve 3-methoxy-2-nitroaniline (1.0 eq) in concentrated hydrochloric acid (e.g., 37% HCl).
- Cool the mixture to 0°C using an ice-salt bath.
- Prepare a solution of sodium nitrite ($NaNO_2$) (1.1 eq) in a minimal amount of cold water.
- Add the sodium nitrite solution dropwise to the aniline solution while maintaining the temperature strictly at 0°C. The addition should be slow to control the exothermic reaction and prevent the premature decomposition of the diazonium salt.

Step 2: Copper-Catalyzed Chlorination

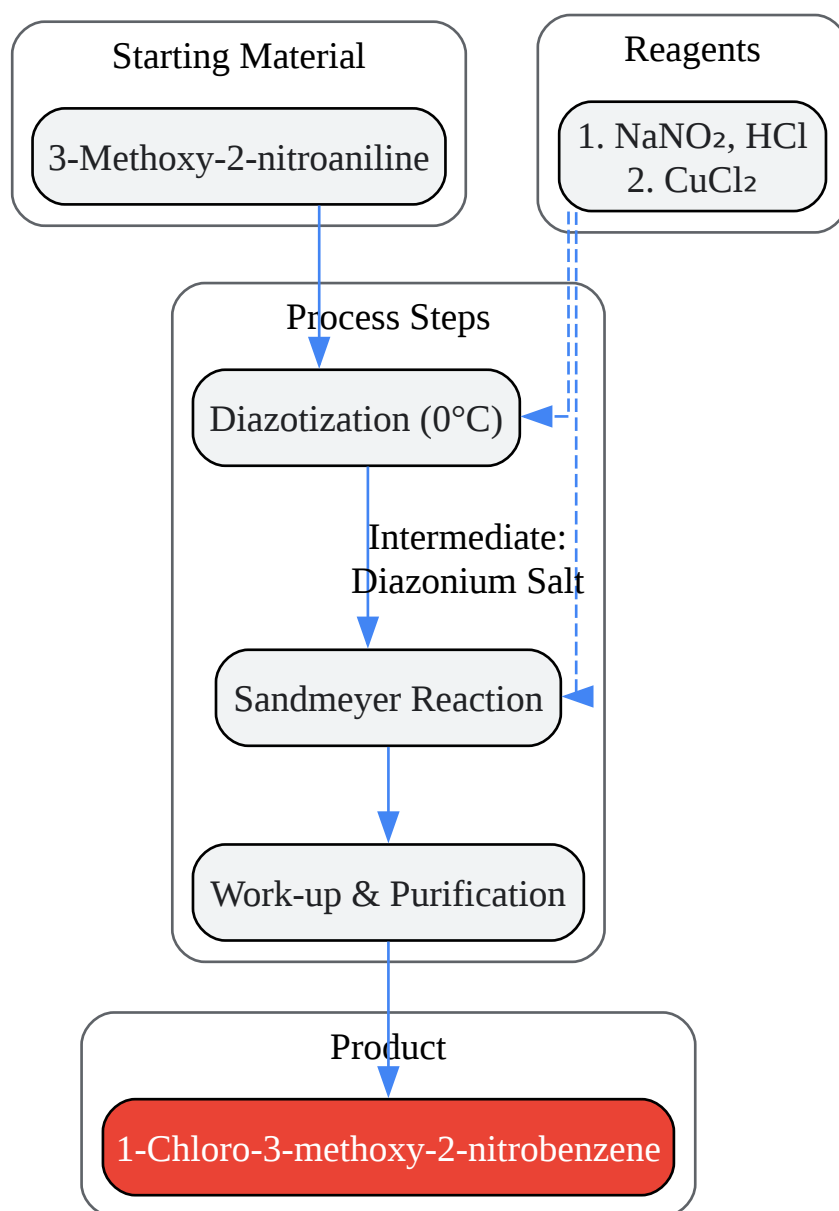
- In a separate vessel, prepare a cold (0°C) solution of copper(II) chloride ($CuCl_2$) (2.0 eq) in 6 N hydrochloric acid.
- Slowly add the freshly prepared diazonium salt solution from Step 1 to the cold $CuCl_2$ solution. Vigorous evolution of nitrogen gas will be observed.

- Allow the reaction mixture to stir and slowly warm to room temperature. The reaction is typically stirred for several hours to two days to ensure complete conversion.[3]

Step 3: Work-up and Purification

- Pour the reaction mixture onto crushed ice.
- Carefully neutralize the mixture with a saturated solution of sodium bicarbonate (NaHCO_3) until the evolution of CO_2 ceases.
- Extract the aqueous phase multiple times with an organic solvent, such as ethyl acetate (AcOEt).
- Combine the organic extracts and wash with brine (saturated NaCl solution).
- Dry the organic phase over an anhydrous drying agent, such as magnesium sulfate (MgSO_4).
- Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, **1-chloro-3-methoxy-2-nitrobenzene**, typically as a brown oil.[3] Further purification can be achieved via column chromatography if necessary.

Synthesis Workflow Diagram



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Caption: Workflow for the Sandmeyer synthesis of **1-Chloro-3-methoxy-2-nitrobenzene**.

Reactivity and Mechanistic Insights

The synthetic utility of **1-chloro-3-methoxy-2-nitrobenzene** stems from the interplay of its three functional groups.

- **Nucleophilic Aromatic Substitution (S_NAr):** The most significant reaction pathway for this molecule is S_NAr. The strong electron-withdrawing effect of the nitro group, acting through both inductive and resonance effects, significantly depletes the electron density of the aromatic ring. This effect is most pronounced at the ortho and para positions. Because the chlorine atom is ortho to the nitro group, the carbon atom to which it is attached becomes highly electrophilic and susceptible to attack by nucleophiles. This reaction proceeds via a resonance-stabilized anionic intermediate known as a Meisenheimer complex.^[6] In contrast, an isomer like 1-chloro-3-nitrobenzene, where the nitro group is meta to the chlorine, does not react under similar conditions because the nitro group cannot effectively stabilize the negative charge of the intermediate through resonance.^[6]
- **Reduction of the Nitro Group:** The nitro group can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂ over Pd/C), or metals in acidic media (e.g., Sn/HCl or Fe/HCl).^[7] This transformation is fundamental for converting the molecule into aniline derivatives, which are common precursors for pharmaceuticals and dyes.

S_NAr Mechanism Diagram

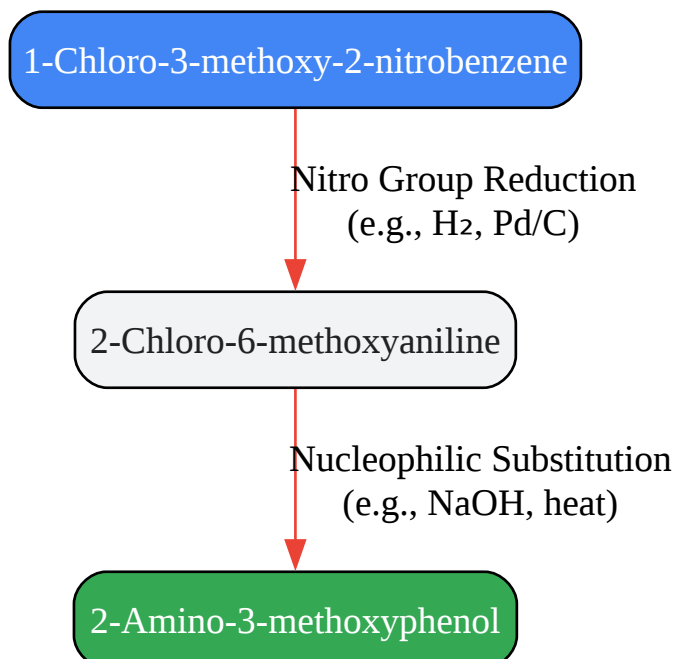
Caption: General mechanism for Nucleophilic Aromatic Substitution (S_NAr).

Applications in Synthesis and Drug Development

1-Chloro-3-methoxy-2-nitrobenzene is not typically an end-product but rather a crucial building block. Its value lies in its ability to introduce a specific substitution pattern onto an aromatic ring, which can then be elaborated into more complex target molecules.

- **Intermediate for Fine Chemicals:** It is used in the synthesis of pesticides, pigments, and dyes where the substituted aniline or phenol scaffold is required.^[5]
- **Pharmaceutical Scaffolds:** In drug discovery, chloro and methoxy groups are common substituents that can influence a molecule's pharmacokinetic and pharmacodynamic properties.^[8] This compound provides a scaffold that can be readily converted into key precursors. For instance, the reduction of the nitro group yields 2-chloro-6-methoxyaniline. Subsequent S_NAr reactions can replace the chlorine, or the amine can be used in coupling reactions to build larger, more complex drug-like molecules. A key transformation is its conversion to 2-amino-3-methoxyphenol, a valuable precursor in medicinal chemistry.

Application Workflow: Synthesis of a Key Precursor



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Caption: Synthetic pathway from the title compound to 2-amino-3-methoxyphenol.

Spectroscopic Characterization

The structural confirmation of **1-chloro-3-methoxy-2-nitrobenzene** relies on standard spectroscopic techniques. While the raw spectra are not presented here, data such as ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry are available through chemical databases and suppliers. [9] This analytical data is crucial for verifying the identity and purity of the compound after synthesis.

Safety, Handling, and Storage

As with all nitroaromatic compounds, **1-Chloro-3-methoxy-2-nitrobenzene** must be handled with appropriate care. The following is a summary of its hazard profile based on GHS classifications for related isomers.

Hazard Class	Pictogram	Signal Word	Hazard Statement(s)
Acute Toxicity	GHS07	Warning	H302: Harmful if swallowed.[10]
Skin Irritation	GHS07	Warning	H315: Causes skin irritation.
Eye Irritation	GHS07	Warning	H319: Causes serious eye irritation.
Respiratory Irritation	GHS07	Warning	H335: May cause respiratory irritation.

Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or dust.[11]
- Personal Protective Equipment: Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[5][11]
- Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. [4]

Storage

- Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]
- Keep away from strong oxidizing agents, combustibles, and sources of heat or ignition.[5][12]

Conclusion

1-Chloro-3-methoxy-2-nitrobenzene (CAS 5472-99-1) is a strategically important chemical intermediate. Its value is derived from the specific ortho-para activating relationship between its nitro and chloro substituents, which facilitates facile nucleophilic aromatic substitution. This predictable reactivity, combined with the potential for subsequent modification of the nitro and

methoxy groups, makes it a versatile and powerful tool for synthetic chemists in academia and industry. A thorough understanding of its synthesis, reactivity, and safe handling procedures is essential for leveraging its full potential in the development of novel compounds.

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